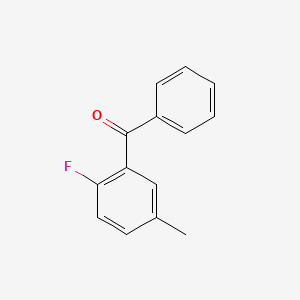
Chrysene, 7-fluoro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysene, 7-fluoro-5-methyl- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H11F. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 5th position on the chrysene backbone. Chrysene itself is a natural constituent of coal tar and is also found in creosote . The addition of fluorine and methyl groups to chrysene can significantly alter its chemical properties and biological activities.
Preparation Methods
The synthesis of chrysene, 7-fluoro-5-methyl- typically involves multi-step organic reactions. One common method includes the fluorination of 5-methylchrysene using a fluorinating agent such as Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete fluorination .
Industrial production methods for such specialized compounds are less common and often rely on laboratory-scale synthesis techniques. advancements in organic synthesis and fluorination methods could potentially scale up the production of chrysene, 7-fluoro-5-methyl- for industrial applications.
Chemical Reactions Analysis
Chrysene, 7-fluoro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chrysene-quinones, while reduction can produce fully hydrogenated chrysene derivatives.
Scientific Research Applications
Chrysene, 7-fluoro-5-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the chemical reactivity and stability of PAHs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research, due to its ability to interact with cellular pathways involved in tumorigenesis.
Mechanism of Action
The mechanism of action of chrysene, 7-fluoro-5-methyl- involves its metabolic activation by cytochrome P450 enzymes. These enzymes convert the compound into reactive intermediates, such as epoxides and dihydrodiols, which can form adducts with DNA and proteins. This interaction can lead to mutations and potentially initiate carcinogenesis . The molecular targets include DNA bases, particularly guanine, and various cellular proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Chrysene, 7-fluoro-5-methyl- can be compared with other similar compounds, such as:
5-Methylchrysene: This compound lacks the fluorine atom and has different chemical and biological properties.
7-Fluorochrysene: This compound lacks the methyl group and has distinct reactivity and biological effects.
The uniqueness of chrysene, 7-fluoro-5-methyl- lies in the combined presence of both fluorine and methyl groups, which can significantly alter its chemical reactivity, stability, and biological interactions compared to its analogs.
Properties
CAS No. |
64977-47-5 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-fluoro-11-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-11-17-15(7-4-8-18(17)20)16-10-9-13-5-2-3-6-14(13)19(12)16/h2-11H,1H3 |
InChI Key |
LGHAGIHRVWRJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2F)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
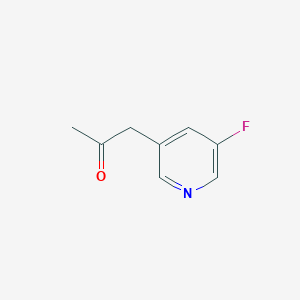
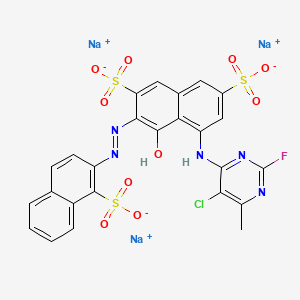
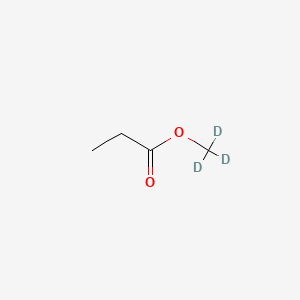
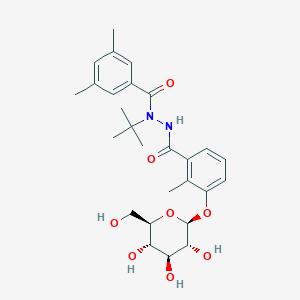
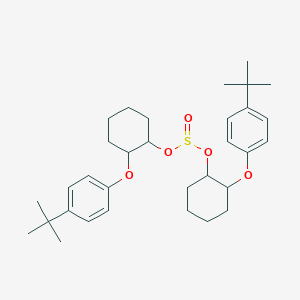
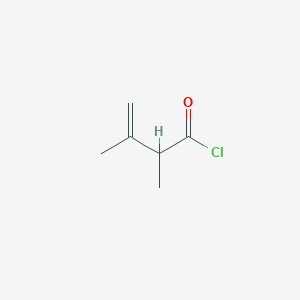
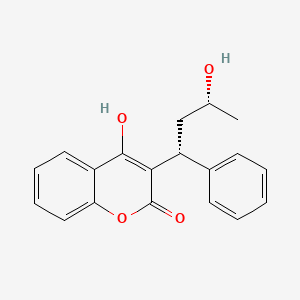
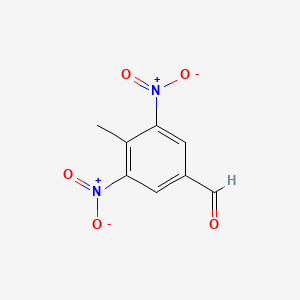

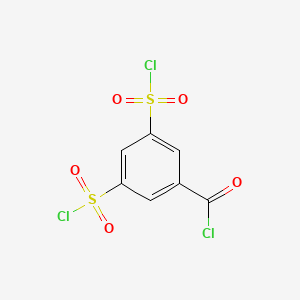

![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)
